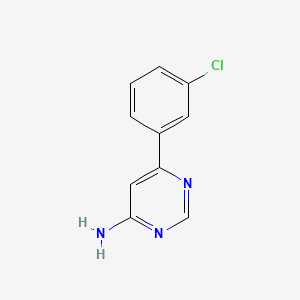

6-(3-Chlorophenyl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3-chlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQBVXRVGUVSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 6 3 Chlorophenyl Pyrimidin 4 Amine and Analogs

Established Synthetic Routes to Pyrimidin-4-amine Derivatives

The formation of the pyrimidin-4-amine core is a well-trodden path in organic synthesis, with several reliable methods at the disposal of chemists. These can be broadly categorized into the construction of the pyrimidine (B1678525) ring from acyclic precursors and the modification of a pre-existing pyrimidine ring.

Condensation Reactions for Pyrimidine Ring Construction

A cornerstone of pyrimidine synthesis is the condensation reaction between a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment. nih.govresearchgate.net This approach allows for the direct formation of the heterocyclic ring with substituents dictated by the choice of starting materials. For instance, the reaction of a β-ketoester or a β-diketone with guanidine (B92328) will yield a 2-aminopyrimidine. nih.gov The specific synthesis of a 6-substituted pyrimidin-4-amine would typically involve a β-enaminone or a similar precursor.

A general representation of this condensation is the reaction of a β-dicarbonyl compound with an amidine, often catalyzed by a base, to form the pyrimidine ring. nih.gov The versatility of this method lies in the wide availability of both reaction partners, enabling the synthesis of a diverse library of pyrimidine derivatives. nih.gov

Cyclization Approaches for the Formation of Pyrimidine Scaffolds

Cyclization reactions provide another powerful avenue to pyrimidine scaffolds. These methods often involve the intramolecular ring closure of a suitably functionalized acyclic precursor. For example, a molecule containing both a nitrile and an amine functionality separated by a three-carbon chain can undergo cyclization to form a pyrimidin-4-amine.

One notable method involves the trimerization of nitriles. acs.org While this typically yields symmetrically substituted pyrimidines, it highlights the fundamental principle of forming the pyrimidine ring through the assembly of smaller units. More controlled cyclization strategies often rely on pre-formed fragments that contain the necessary atoms for the pyrimidine ring, which are then induced to cyclize, often through the formation of a key carbon-nitrogen bond.

Nucleophilic Aromatic Substitution Strategies on Halogenated Pyrimidines

A prevalent and highly effective strategy for the synthesis of pyrimidin-4-amines involves the nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine precursor. researchgate.netbhu.ac.in Pyrimidine rings are electron-deficient, which facilitates the attack of nucleophiles, particularly at the C2, C4, and C6 positions. bhu.ac.instackexchange.com The presence of a halogen, such as chlorine, at the 4-position of the pyrimidine ring makes it an excellent electrophile for substitution with an amine.

The general mechanism involves the attack of an amine at the carbon bearing the halogen, leading to the formation of a Meisenheimer-like intermediate, which then expels the halide ion to afford the aminopyrimidine product. nih.govnih.gov The regioselectivity of this reaction is a key consideration. In many cases, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. stackexchange.comstackexchange.com This allows for the selective introduction of an amino group at the desired position. For the synthesis of 6-(3-chlorophenyl)pyrimidin-4-amine, a likely precursor would be 4-chloro-6-(3-chlorophenyl)pyrimidine, which would then be reacted with a source of ammonia (B1221849) or a protected amine.

Advanced Synthetic Techniques Applicable to this compound

Microwave-Assisted Synthesis for Reaction Optimization

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.govresearchgate.net This technique can be applied to various steps in the synthesis of pyrimidine derivatives, including condensation, cyclization, and nucleophilic substitution reactions. acs.orgnih.govdntb.gov.uaresearchgate.netacs.org The use of microwave heating can drive reactions to completion in minutes, whereas conventional heating might require several hours. nih.gov This is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for screening purposes.

A study on the trimerization of nitriles to form 4-aminopyrimidines demonstrated the efficiency of microwave-assisted synthesis, allowing for the preparation of multigram quantities in high yields under solvent-free conditions. acs.org

Cross-Coupling Methodologies (e.g., Suzuki Coupling) for Aryl-Pyrimidine Linkages

The formation of the carbon-carbon bond between the pyrimidine ring and the 3-chlorophenyl group is a critical step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are exceptionally well-suited for this purpose. researchgate.netlibretexts.orgorganic-chemistry.orgnih.gov This reaction typically involves the coupling of an aryl- or vinyl-halide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org

For the synthesis of this compound, a plausible route would involve the Suzuki coupling of a 6-halopyrimidin-4-amine with 3-chlorophenylboronic acid. researchgate.net Alternatively, one could couple 4-amino-6-chloropyrimidine (B18116) with the same boronic acid. The choice of reactants and conditions is crucial for achieving high yields and avoiding side reactions. The Suzuki coupling is known for its high functional group tolerance, making it a versatile tool for the late-stage functionalization of complex molecules. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies

| Methodology | Description | Advantages | Disadvantages |

| Condensation Reactions | Formation of the pyrimidine ring from a 1,3-dicarbonyl compound and an amidine. nih.govresearchgate.net | Readily available starting materials, direct formation of substituted pyrimidines. nih.gov | May require harsh conditions, potential for side products. |

| Cyclization Approaches | Intramolecular ring closure of an acyclic precursor. | High atom economy, can provide access to complex substitution patterns. | Synthesis of the acyclic precursor can be multi-stepped. |

| Nucleophilic Aromatic Substitution | Substitution of a halogen on the pyrimidine ring with an amine. researchgate.netbhu.ac.in | High yielding, predictable regioselectivity. stackexchange.comstackexchange.com | Requires a pre-formed halogenated pyrimidine. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.govresearchgate.net | Reduced reaction times, increased yields, improved purity. nih.govacs.org | Requires specialized equipment, scalability can be a concern. |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a halide with a boronic acid. researchgate.netlibretexts.org | High functional group tolerance, mild reaction conditions. organic-chemistry.org | Cost of palladium catalyst, potential for boronic acid decomposition. |

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures from simple starting materials in a single step. acs.orgbohrium.com This approach is particularly valuable for generating libraries of structurally diverse compounds for drug discovery and development. acs.org In the context of pyrimidine synthesis, MCRs offer an efficient route to a wide array of substituted derivatives. bohrium.com

One notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, leading to the selective formation of C-C and C-N bonds. acs.org The use of a PN5P-Ir pincer complex as a catalyst has proven to be highly efficient for this transformation, yielding a variety of unsymmetrically substituted pyrimidines in good yields. acs.org

Another versatile MCR involves the ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org This method can also be adapted for the synthesis of mono- and disubstituted pyrimidines by using methyl ketone derivatives in place of enamines. organic-chemistry.org

Furthermore, the synthesis of pyrano[2,3-d]pyrimidine derivatives, which are structurally related to pyrimidines, often utilizes one-pot multicomponent reactions. nih.govnih.gov These reactions typically involve the condensation of barbituric acid, malononitrile, and aryl aldehydes in the presence of a catalyst. nih.gov The choice of catalyst and reaction conditions can significantly influence the outcome and efficiency of these MCRs. nih.gov

The table below summarizes various multi-component reactions used for the synthesis of pyrimidine and related heterocyclic cores.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Iridium-catalyzed multicomponent synthesis | Amidines, Alcohols | PN5P-Ir pincer complex | Unsymmetrically substituted pyrimidines acs.org |

| Zinc-catalyzed three-component coupling | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-disubstituted pyrimidines organic-chemistry.org |

| Three-component reaction | Aromatic aldehydes, Malononitrile/Methyl cyanoacetate, Barbituric acid | Ethanol, 25°C | Pyrano[2,3-d]pyrimidines nih.gov |

| Biginelli-type reaction | Aromatic aldehydes, Urea/Thiourea, 3,4-dihydro-(2H)-pyran | l-proline (B1679175), TFA, CH₃CN, reflux | 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones nih.govacs.org |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms underlying the formation of pyrimidine derivatives is crucial for optimizing existing synthetic routes and designing novel, more efficient pathways. nih.gov

Proposed Reaction Mechanisms for Pyrimidine Derivative Formation

The synthesis of pyrimidines often involves the cyclization of a β-dicarbonyl compound with an N-C-N containing species. wikipedia.org For instance, the reaction of amidines with β-dicarbonyl compounds leads to 2-substituted pyrimidines. wikipedia.org

Mechanistic studies on the formation of alkylpyrimidines from the reaction of aliphatic ketones with triflic anhydride (B1165640) in the presence of nitriles have been conducted using real-time, ultrafast multidimensional NMR spectroscopy. nih.gov These studies have helped to confirm previously proposed intermediates and reveal new ones, providing a more detailed understanding of the reaction pathway. nih.gov The proposed mechanism involves a complex sequence of events, including the formation of various intermediates that were characterized through their spectral data. nih.gov

In the synthesis of pyrano[2,3-d]pyrimidines via a Biginelli-type reaction, the proposed mechanism for the diastereoselective formation of the cis-isomer involves the catalyst activating the aldehydic group for condensation with the active methylene (B1212753) derivative, followed by intramolecular cyclization. acs.org

Role of Catalysis and Reaction Conditions in Pathway Selectivity

Catalysts and reaction conditions play a pivotal role in directing the regioselectivity and stereoselectivity of pyrimidine synthesis. organic-chemistry.org The choice of catalyst can dramatically influence the reaction pathway and the final product distribution.

In the iridium-catalyzed multicomponent synthesis of pyrimidines, the PN5P-Ir pincer complex is crucial for the efficiency and regioselectivity of the reaction. acs.orgorganic-chemistry.org Similarly, in the synthesis of pyrano[2,3-d]pyrimidines, various catalysts, including organocatalysts like l-proline and p-toluenesulfonic acid (p-TSA), have been employed to achieve high diastereoselectivity. nih.govacs.org The use of a cocatalyst, such as trifluoroacetic acid (TFA), can further enhance the reaction. nih.govacs.org

Recent advancements have also highlighted the use of magnetically recoverable nanocatalysts in the synthesis of pyrano-pyrimidines, offering advantages such as easy separation and recyclability. nih.gov

Furthermore, microwave-assisted organic synthesis has been shown to influence reaction outcomes. In the reaction of functionalized dihydroisoquinolines with Meldrum's acid, microwave irradiation led to a divergent synthesis of either polycyclic pyrimidinones (B12756618) or 1,3-oxazinane-4,6-diones, depending on the substituent at the C1 position of the dihydroisoquinoline. acs.org Density functional theory (DFT) calculations have been employed to elucidate the mechanistic basis for this divergence, revealing that the stereoelectronic properties of the substituent dictate the reaction pathway. acs.org

The following table details the influence of various catalysts and conditions on the synthesis of pyrimidine derivatives.

| Catalyst/Condition | Reaction | Role/Effect |

| PN5P-Ir pincer complex | Multicomponent pyrimidine synthesis | High efficiency and regioselectivity acs.orgorganic-chemistry.org |

| l-proline/TFA | Biginelli-type reaction for pyrano[2,3-d]pyrimidines | Organocatalyst promoting diastereoselective formation of the cis-isomer nih.govacs.org |

| p-Toluenesulfonic acid (p-TSA) | Biginelli-type reaction for pyrano[2,3-d]pyrimidines | Catalyst for highly diastereoselective synthesis nih.govacs.org |

| Magnetically recoverable nanocatalysts | Synthesis of pyrano-pyrimidines | High catalytic activity, stability, and recyclability nih.gov |

| Microwave irradiation | Reaction of dihydroisoquinolines with Meldrum's acid | Controls divergent synthesis pathway based on substrate substituents acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a precise map of the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 6-(3-chlorophenyl)pyrimidin-4-amine is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyrimidine (B1678525) and chlorophenyl rings, as well as the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents and the heterocyclic system.

The protons of the 3-chlorophenyl ring are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The substitution pattern will lead to specific splitting patterns. For instance, the proton at the C2' position (ortho to the pyrimidine ring) would likely be a singlet or a narrow triplet, while the other protons would show doublet and triplet of doublets patterns depending on their coupling with adjacent protons.

The pyrimidine ring protons will also resonate in the aromatic region. The proton at the C2 position is expected to be a singlet, while the proton at the C5 position will also appear as a singlet. The amino group (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The integration of these signals would confirm the number of protons in each chemical environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.

The carbon atoms of the pyrimidine ring are expected to resonate at characteristic chemical shifts. The C4 and C6 carbons, being attached to nitrogen atoms, will be significantly deshielded. The presence of the amino group at C4 will influence its chemical shift compared to the C6 carbon which is attached to the chlorophenyl ring. The C2 and C5 carbons will also have distinct resonances. For a related compound, 4-(3-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine, the pyrimidine carbons C-2, C-4, C-5, and C-6 were observed at δ 163.6, 164.8, 104.4, and 164.3 ppm, respectively. nih.gov

The carbon atoms of the 3-chlorophenyl ring will also show characteristic signals in the aromatic region (typically δ 120-140 ppm). The carbon atom bearing the chlorine atom (C3') will be directly influenced by the halogen's electronegativity. The ipso-carbon (C1'), attached to the pyrimidine ring, will also have a characteristic chemical shift.

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the phenyl and pyrimidine rings. An HSQC spectrum would establish the correlation between each proton and the carbon atom to which it is directly attached, allowing for the definitive assignment of the ¹³C NMR signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present in the molecule.

For this compound, the IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as one or two sharp bands in the region of 3300-3500 cm⁻¹. openstax.org Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. In the case of the related 4-(3-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine, characteristic IR peaks were observed at 3398 and 3219 cm⁻¹ (N-H stretching), 3028 cm⁻¹ (aromatic C-H stretching), and 1655 cm⁻¹ (C=N stretching). nih.gov

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-Cl bond.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₀H₈ClN₃), the expected monoisotopic mass can be calculated with high accuracy. The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the [M+2]⁺ peak in a roughly 3:1 ratio.

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can also provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of the molecular ion would likely involve the cleavage of the bond between the pyrimidine and the phenyl rings, as well as the loss of small neutral molecules like HCN or HCl, providing further confirmation of the compound's structure.

Computational Chemistry and Molecular Modeling for 6 3 Chlorophenyl Pyrimidin 4 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been employed to elucidate the electronic properties and reactivity of pyrimidine (B1678525) derivatives. nih.govepstem.netscifiniti.com

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.orgpearson.com The energy of the HOMO is associated with the ability of a molecule to donate an electron, while the energy of the LUMO relates to its ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For pyrimidine derivatives, the distribution of HOMO and LUMO is often delocalized across the aromatic rings. researchgate.net DFT calculations, such as those performed at the B3LYP/6-31G(d,p) level of theory, can provide precise values for HOMO and LUMO energies. nih.gov These calculations help in understanding the regions of the molecule that are most likely to participate in electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Energy Parameters (Illustrative)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: The values in this table are illustrative and would be determined by specific DFT calculations for 6-(3-chlorophenyl)pyrimidin-4-amine.

Electrostatic Potential Surface Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. libretexts.orgproteopedia.org The MEP surface illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. uni-muenchen.de Red-colored regions on an MEP map indicate negative potential (electron-rich areas), while blue regions represent positive potential (electron-poor areas). uni-muenchen.de

For molecules containing heterocyclic rings like pyrimidine, MEP maps can identify which nitrogen atoms are more likely to act as proton acceptors. uni-muenchen.de In the context of this compound, an MEP map would reveal the electrostatic potential around the pyrimidine and chlorophenyl rings, highlighting the most probable sites for intermolecular interactions. researchgate.net

Prediction of Conformational Preferences

The biological activity of a molecule is often dependent on its three-dimensional conformation. Computational methods can be used to predict the most stable conformations of a molecule by performing a systematic search of its potential energy surface. nih.gov For molecules with rotatable bonds, such as the one connecting the phenyl and pyrimidine rings in this compound, determining the preferred dihedral angle is crucial. nih.govresearchgate.net

Techniques like semi-empirical methods (e.g., PM3) followed by optimization with higher-level DFT calculations can identify the global minimum energy conformation. nih.gov The predicted conformation provides insights into the spatial arrangement of the functional groups, which is essential for understanding how the molecule fits into a receptor's binding site.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govarxiv.org It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. nih.gov

Assessment of Binding Affinities and Ligand-Receptor Interactions

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, between a ligand like this compound and a putative protein target. These simulations explore various possible binding poses of the ligand within the receptor's active site and score them based on a scoring function that accounts for factors like electrostatic and van der Waals interactions. nih.gov

The pyrimidine ring in similar compounds is known to form key hydrogen bonds with the hinge region of kinases. acs.org Specifically, the pyrimidine N1 and the exocyclic amino group often act as hydrogen bond acceptors and donors, respectively, with backbone atoms of the protein. acs.org The chlorophenyl group typically occupies a hydrophobic pocket within the binding site.

Table 2: Illustrative Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value | Unit |

|---|---|---|

| Docking Score | -9.5 | kcal/mol |

| Number of Hydrogen Bonds | 3 | - |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Identification of Key Residues and Interaction Hotspots within Binding Pockets

A crucial outcome of molecular docking is the identification of key amino acid residues that form significant interactions with the ligand. acs.org These "hotspots" are regions within the binding site that contribute disproportionately to the binding affinity. acs.orgresearchgate.net By analyzing the docked pose, researchers can pinpoint specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. arxiv.org

For pyrimidine-based inhibitors, interactions with conserved residues in the kinase hinge region are often critical for potent inhibition. acs.org Furthermore, identifying unique interactions within the binding pocket can provide a basis for designing more selective inhibitors. acs.org The analysis of interaction hotspots can guide further optimization of the lead compound to enhance its potency and selectivity for the target protein.

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. This approach is instrumental in designing new ligands and for virtual screening of compound libraries.

A study focused on designing inhibitors for cyclin-dependent kinase 2 (CDK2) utilized pharmacophore modeling to understand the key interaction features of pyrimidine-based inhibitors. tcmsp-e.com The developed models consistently highlighted the importance of a hydrogen bond donor, a hydrogen bond acceptor, and aromatic regions for effective binding. tcmsp-e.com Specifically, the 4-amino group of the pyrimidine ring acts as a crucial hydrogen bond donor, while a nitrogen atom within the pyrimidine ring serves as a hydrogen bond acceptor. The chlorophenyl group provides a necessary aromatic and hydrophobic component that fits into a corresponding pocket in the target protein.

These pharmacophore models are powerful tools for virtual screening, a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. By filtering databases for compounds that match the defined pharmacophoric features, researchers can significantly narrow down the candidates for synthesis and experimental testing, thereby accelerating the discovery of new potential drugs. ijfmr.com For instance, a virtual screening approach was successfully used to identify novel pyridine (B92270) and pyrimidine derivatives as potent inhibitors of cyclin-dependent kinase 9 (CDK9). ijfmr.com

Table 1: Key Pharmacophoric Features of Pyrimidine-Based Kinase Inhibitors

| Pharmacophoric Feature | Role in Binding | Corresponding Moiety in this compound |

| Hydrogen Bond Donor | Forms hydrogen bonds with acceptor groups on the target protein. | 4-amino group |

| Hydrogen Bond Acceptor | Forms hydrogen bonds with donor groups on the target protein. | Pyrimidine ring nitrogen(s) |

| Aromatic/Hydrophobic Region | Engages in hydrophobic and/or aromatic interactions within the binding pocket. | 3-Chlorophenyl group |

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes

Molecular dynamics (MD) simulations offer a dynamic view of the interactions between a ligand and its target protein, providing insights into the stability of the complex and the nature of the binding interactions over time.

For pyrimidine-based inhibitors targeting kinases like CDK2, CDK4, and CDK6, MD simulations have been used to validate docking results and understand the determinants of binding affinity and selectivity. nih.govnih.gov These simulations, often run for nanoseconds, can confirm the stability of the ligand within the binding pocket and the persistence of key hydrogen bonds. nih.govnih.gov For example, a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors used MD simulations to confirm that polar interactions, particularly with key lysine (B10760008) and aspartate residues, were crucial for bioactivity. nih.gov

MD simulations have also been instrumental in understanding the binding of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to this compound, to their kinase targets. rsc.org These studies help to rationalize the structure-activity relationships observed experimentally and guide the design of next-generation inhibitors with improved properties. rsc.org A 10-nanosecond MD simulation performed on 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors confirmed the stability of the ligand-protein complex and the predicted active conformation. nih.gov

Table 2: Insights from Molecular Dynamics Simulations of Pyrimidine-Based Inhibitors

| Simulation Aspect | Finding | Implication for Drug Design |

| Ligand Stability | The pyrimidine scaffold generally shows low root-mean-square deviation (RMSD), indicating a stable binding mode. | The core scaffold is well-suited for anchoring the molecule in the active site. |

| Hydrogen Bonds | Key hydrogen bonds between the 4-amino group and the kinase hinge region are maintained throughout the simulation. | Modifications should preserve this critical interaction. |

| Substituent Dynamics | The 3-chlorophenyl group explores various conformations within the hydrophobic pocket, optimizing interactions. | The nature and position of substituents on the phenyl ring can be fine-tuned to enhance potency and selectivity. |

| Protein Flexibility | The simulations reveal the flexibility of loops in the active site, which can be exploited for designing more specific inhibitors. | Targeting flexible regions can lead to inhibitors with novel binding modes and improved selectivity profiles. |

Structure Activity Relationship Sar Investigations of 6 3 Chlorophenyl Pyrimidin 4 Amine Derivatives

Positional and Substituent Effects on the Pyrimidine (B1678525) Nucleus and 3-Chlorophenyl Moiety

The biological activity of 6-(3-chlorophenyl)pyrimidin-4-amine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine ring and the attached phenyl moiety. The electronic and steric properties of these substituents play a pivotal role in the molecule's interaction with its biological target.

The C-6 position of the pyrimidine ring is a key site for modification, and the nature of the substituent at this position significantly modulates biological activity. The presence of an aryl group, such as the 3-chlorophenyl ring, is a common feature in many biologically active pyrimidine derivatives.

Research on various 6-arylpyrimidin-2-amine series has demonstrated that the substitution pattern on the C-6 phenyl ring is a critical determinant of activity. For instance, in a series of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, compounds with electron-withdrawing groups like chloro, bromo, and fluoro at the meta or para position of the C-6 phenyl ring showed significant antibacterial activity. nih.gov Specifically, a compound bearing a 3-chlorophenyl group at C-6 exhibited excellent activity against Vibrio cholerae. nih.gov This highlights the favorable influence of halogenation on the phenyl ring at this position.

Further studies on pyrido[2,3-d]pyrimidin-7-ones, a related scaffold, also emphasize the importance of the C-6 aryl substituent. Replacement of a 2,6-dichlorophenyl group with a 3-thiophene or an unsubstituted phenyl group resulted in potent inhibitors of Platelet-Derived Growth Factor Receptor (PDGFr) tyrosine kinase activity. researchgate.net This indicates that both electronic and steric factors of the C-6 substituent are crucial for kinase inhibition.

The following table illustrates the effect of C-6 aryl substitution on the antibacterial activity of a series of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines.

| Compound ID | C-6 Aryl Substituent | Antibacterial Activity (MIC in μg/mL against V. cholerae) |

| 20 | Phenyl | 12.5 |

| 23 | 4-Methoxyphenyl | 12.5 |

| 25 | 4-Bromophenyl | 12.5 |

| 27 | 3-Chlorophenyl | 12.5 |

| 28 | 3-Fluorophenyl | 12.5 |

| Data sourced from a study on 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines. nih.govtandfonline.com |

The amino group at the C-4 position of the pyrimidine ring is a crucial feature for the biological activity of many pyrimidine derivatives, often acting as a key hydrogen bond donor in interactions with target proteins like kinases. nih.gov The presence and substitution pattern of this amino group can significantly influence potency and selectivity.

In studies of pyrimidine-based inhibitors, the C-4 amino group frequently forms essential hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov For example, in a series of 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles developed as A₁ adenosine (B11128) receptor (A₁AR) antagonists, the 2-amino group (analogous to the 4-amino group in the target compound) was found to be a critical contributor to activity. acs.org Methylation of this exocyclic amino group was identified as a key factor for achieving high selectivity for the A₁AR. acs.org

Modification of the C-4 position is a common strategy for optimizing activity. In the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, difficulties in introducing diverse substituents at C-4 have limited chemical diversity, often restricting it to amino or small alkyl groups. nih.gov However, when modifications are successful, they can have a profound impact. For instance, replacing a C-4 chloro substituent with various amines is a key step in building molecular diversity and modulating biological activity. nih.gov The ability of the C-4 amino group to act as a hydrogen bond donor is often essential for anchoring the inhibitor within the target's binding pocket. rsc.org

Role of the Chlorophenyl Substitution Pattern (meta- vs. ortho-/para-) on the Pyrimidine Scaffold

The position of the chlorine atom on the C-6 phenyl ring—whether ortho, meta, or para—has a profound effect on the molecule's conformation and its ability to bind to a biological target. The meta substitution, as seen in this compound, represents a specific choice that influences the compound's electronic and steric profile.

In the development of Aurora kinase inhibitors based on a bisanilinopyrimidine scaffold, the positioning of substituents on the phenyl rings was found to be critical. Moving a carboxylic acid moiety on the B-ring (analogous to the chlorophenyl ring) from the para position to the meta position resulted in only a 3-fold loss of potency, whereas moving it to the ortho position led to a dramatic 5000-fold loss of activity. nih.gov This significant loss for the ortho-substituted compound was attributed to steric clashes with amino acid residues in the kinase binding site. nih.gov Conversely, the meta position was better tolerated.

Further SAR studies on this series indicated that introducing a fluorine or chlorine atom at certain positions could be beneficial for activity. nih.gov In a separate study on 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, compounds with a meta-chlorophenyl or meta-fluorophenyl group at C-6 demonstrated potent antibacterial activity. nih.gov This suggests that for certain biological targets, the meta position is optimal for halogen substitution, potentially by positioning the electron-withdrawing group to make favorable interactions or to avoid unfavorable steric hindrance that ortho substitution might cause.

The table below summarizes the inhibitory activity of bisanilinopyrimidine derivatives against Aurora A kinase, highlighting the impact of the substituent position on the phenyl ring.

| Compound | Phenyl Ring Substituent Position | Aurora A IC₅₀ (nM) | Fold Change vs. para |

| 3o (para-ref) | para-COOH | 6.1 | 1 |

| 3q | meta-COOH | 18.3 | ~3-fold loss |

| 3d | ortho-COOH | 31,300 | ~5000-fold loss |

| Data adapted from a study on bisanilinopyrimidine Aurora kinase inhibitors. nih.gov |

Stereochemical Aspects and Chiral Recognition in Pyrimidine-Based Systems

Stereochemistry becomes a critical consideration when chiral centers are introduced into pyrimidine-based derivatives. The three-dimensional arrangement of atoms can lead to significant differences in biological activity between enantiomers or diastereomers, a phenomenon known as chiral recognition.

Many kinase inhibitors incorporate chiral moieties to enhance potency and selectivity. nih.gov The specific stereochemistry often dictates a precise fit within the chiral environment of a protein's binding site. For example, in the development of AKT inhibitors from a 2-amino-pyrimidine lead, a chiral (S)-2-aminoethyl substituent at a specific position was found to be preferred for activity. nih.gov

In another example, a study on perhydropyrido[1,2-c]pyrimidine derivatives as cholecystokinin-A (CCK-A) receptor antagonists revealed highly strict stereochemical requirements. The L-tryptophan and a specific trans disposition of the bicyclic pyrimidine system were essential for high binding potency and selectivity. nih.gov This underscores that for a molecule to be biologically active, its 3D shape must be complementary to its target binding site. The introduction of a chiral center, for instance by modifying the C-4 amino group or substituents on the chlorophenyl ring, would necessitate the synthesis and evaluation of individual stereoisomers to fully understand the SAR. The restriction of free rotation in cyclic structures can also lead to a more stable, bioactive conformation, thereby enhancing binding affinity. nih.gov

Development of SAR Models for Optimized Biological Profiles

To systematically process SAR data and guide the design of new, more effective compounds, researchers often develop predictive models. These models aim to correlate structural features with biological activity, providing a roadmap for optimizing the lead compound's profile.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For pyrimidine derivatives, 2D and 3D-QSAR models have been successfully employed to design new inhibitors for various targets, including kinases. nih.govarabjchem.org

In a typical 3D-QSAR study, a set of structurally related compounds with known biological activities (e.g., IC₅₀ values) are spatially aligned. Then, steric and electrostatic fields around the molecules are calculated and correlated with their activities using statistical methods like Partial Least Squares (PLS). The resulting model can be visualized as contour maps, which indicate regions where, for example, bulky groups or positively charged groups would increase or decrease activity.

For instance, a 3D-QSAR model for a series of 6-arylquinazolin-4-amines (a related scaffold) as kinase inhibitors yielded high correlation coefficients (R² > 0.85), indicating strong predictive power. nih.gov Such models, often combined with pharmacophore modeling and molecular docking, provide valuable insights into the key interactions between the inhibitors and the target protein. arabjchem.orgnih.gov A pharmacophore model identifies the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. These models can then be used to screen virtual libraries for new potential hits or to guide the modification of existing leads, such as this compound, to enhance their biological profiles. tandfonline.comnih.gov

1

The this compound scaffold is a key pharmacophore in the development of various kinase inhibitors. The structure consists of a central pyrimidine ring, which is recognized as a privileged scaffold in medicinal chemistry due to its ability to mimic the purine (B94841) ring of ATP and form crucial hydrogen bonds with the hinge region of kinase active sites. nih.govacs.org The 4-amino group acts as a primary hydrogen bond donor, while the pyrimidine nitrogens serve as acceptors. The 6-position is substituted with a 3-chlorophenyl group, which occupies a distinct pocket in the target protein, and modifications to this and other parts of the molecule significantly influence binding affinity and selectivity.

While specific SAR studies on this compound itself are not extensively published, a wealth of information can be derived from closely related N- and 2-substituted pyrimidin-4-amine derivatives. These studies provide a strong framework for understanding the SAR of this compound class.

Modifications of the Pyrimidine Core

Substitutions on the pyrimidine ring itself are a critical determinant of activity. In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, it was found that modifying the pyrimidine core had a profound impact on potency. nih.gov For example, the introduction of a methyl group at the 5-position of the pyrimidine ring led to a significant increase in inhibitory activity against the deubiquitinase USP1/UAF1. nih.gov Conversely, moving the methyl group to the 6-position resulted in a decrease in potency, highlighting the specific steric and electronic requirements of the binding pocket. nih.gov

These findings suggest that the area around the 5-position is sensitive to substitution and can be exploited to enhance potency. This is consistent with other studies on pyrimidine-based kinase inhibitors, where the 5-position is often situated near the gatekeeper residue of the kinase binding pocket, allowing for modifications that can improve selectivity. acs.org

| Compound Analogue | Modification | Relative Potency | Reference |

|---|---|---|---|

| 37 | Unsubstituted Pyrimidine | Baseline | nih.gov |

| 38 | 5-Methyl substitution | ~2-fold increase | nih.gov |

| 39 | 6-Methyl substitution | ~3-fold decrease | nih.gov |

| 40 | 5,6-Dimethyl substitution | Comparable to baseline | nih.gov |

Modifications of the 6-Phenyl Group

The substitution pattern on the phenyl ring at the 6-position is crucial for optimizing interactions within the hydrophobic pocket of the target kinase. In studies of related pyrido[2,3-d]pyrimidin-7-ones, the nature and position of substituents on a phenyl ring dramatically altered inhibitor potency and selectivity. researchgate.net For instance, replacing a 2,6-dichlorophenyl moiety with a 3,5-dimethoxyphenyl group shifted the selectivity profile of the inhibitor significantly. researchgate.net

For the 6-(3-chlorophenyl) group specifically, the chlorine atom at the meta-position dictates a particular orientation within the binding site. Further exploration of this phenyl ring could involve:

Positional Isomers: Moving the chloro group to the ortho- or para-position to probe different regions of the binding pocket.

Electronic Effects: Introducing electron-donating (e.g., methoxy, methyl) or further electron-withdrawing (e.g., trifluoromethyl) groups to modulate the electronic properties of the ring.

Steric Bulk: Replacing the chloro group with larger halogens (e.g., bromo) or bulkier groups (e.g., tert-butyl) to explore the steric limits of the pocket.

| Position on Phenyl Ring | Modification Type | Anticipated Impact on Activity | Rationale/Reference Principle |

|---|---|---|---|

| 2- (ortho) | Introduction of substituents | Potentially favored over 3- or 4-positions | SAR of related phenylpyrimidines shows preference for 2-substitution. nih.gov |

| 3- (meta) | Varying substituent | Modulation of potency and selectivity | The existing chloro group provides a baseline for electronic and steric interaction. |

| 4- (para) | Introduction of polar groups | Potential for improved solubility and new interactions | Substitution at the 4-position is often well-tolerated and can be used to attach solubilizing groups. nih.gov |

2 Fragment-Based Drug Design Principles Applied to Pyrimidine Scaffolds

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy for the discovery of novel lead compounds. nih.gov The core principle of FBDD is to screen libraries of small, low-molecular-weight compounds, or "fragments," which typically have molecular weights under 300 Da. researchgate.net These fragments bind to the biological target with low affinity, but their binding is more efficient and can be detected using sensitive biophysical techniques like X-ray crystallography or NMR spectroscopy. nih.gov Once a binding fragment is identified, it serves as a starting point for building a more potent molecule through strategies like fragment growing, linking, or merging. researchgate.net

The pyrimidine scaffold is exceptionally well-suited for FBDD, particularly in the context of kinase inhibitor design. nih.govacs.org Its inherent ability to act as a bioisostere of the adenine (B156593) core of ATP allows pyrimidine-containing fragments to effectively target the highly conserved hinge region of the kinase ATP-binding site. acs.orgbldpharm.com This makes the pyrimidine ring a privileged fragment for initiating a drug discovery program.

Fragment Identification and Growth

In a typical FBDD campaign targeting a kinase, a fragment library would be screened to identify binders. A simple aminopyrimidine fragment, perhaps even 4-aminopyrimidine (B60600) itself, could be identified as a "hit" that binds to the hinge region. While the affinity would be weak, its binding mode could be determined crystallographically, showing the key hydrogen bond interactions.

From this starting point, the "fragment growing" strategy would be applied. researchgate.net Chemical groups would be added iteratively to the fragment to extend its structure into adjacent binding pockets to form additional favorable interactions. For example, adding a phenyl group at the C6 position of the pyrimidine ring could lead to a compound like 6-phenylpyrimidin-4-amine, which would pick up additional potency from interactions in the nearby hydrophobic region. Further elaboration, guided by structural information, could lead to the optimized 6-(3-chlorophenyl) substituent to maximize these hydrophobic and electronic interactions, ultimately yielding the this compound core.

Fragment Linking and Scaffolding

Another FBDD strategy is "fragment linking," where two different fragments that bind to adjacent sites on the protein are chemically linked together to create a single, higher-affinity molecule. nih.gov A pyrimidine fragment binding at the hinge could be linked to another fragment that occupies the DFG-out pocket or a solvent-exposed region. This approach allows for the creation of novel chemical scaffolds with high potency. researchgate.net The pyrimidine serves as an anchor, and the linker and second fragment are optimized to achieve the desired activity and selectivity profile. The versatility of pyrimidine chemistry allows for substitutions at the 2, 4, 5, and 6 positions, providing ample opportunities for fragment growth and linking strategies. mdpi.com

Mechanistic Biological Evaluation and Target Engagement Studies

Enzyme Inhibition Assays

The 4-aminopyrimidine (B60600) core structure is a recognized scaffold in the development of kinase inhibitors. The substitution at the 6-position with a chlorophenyl group is anticipated to influence target specificity and potency.

The aminopyrimidine scaffold is central to the design of numerous kinase inhibitors, which function by competing with ATP for the enzyme's binding site.

Aurora Kinase: Research into bisanilinopyrimidine derivatives has identified potent inhibitors of Aurora kinases, which are critical for cell division. An o-carboxylic acid substituted bisanilinopyrimidine was found to be a potent hit against Aurora A with an IC₅₀ value of 6.1 nM. bohrium.comresearchgate.net Structure-activity relationship (SAR) studies showed that replacing the carboxylic acid with halogen atoms, such as chlorine, and adding fluorine to the pyrimidine (B1678525) ring led to highly potent inhibitors of Aurora A that bind in a DFG-out (inactive) conformation. bohrium.com This suggests that halogenated phenyl-substituted pyrimidines can be effective Aurora kinase inhibitors.

Cyclin-Dependent Kinase (CDK): CDKs are essential for regulating the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.gov A derivative of (R)-roscovitine, (R)-6-[N-(3-(4-chlorophenyl) propyl)], which contains a chlorophenyl group, demonstrated potent inhibition of CDK2 and CDK13. nih.gov This compound also showed significant antiproliferative activity against A549 lung carcinoma cells with an IC₅₀ of 0.61 µM. nih.gov Furthermore, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of CDK4 and CDK6. acs.org

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. The quinazoline (B50416) scaffold, which is related to pyrimidine, is found in many EGFR inhibitors. For instance, N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is a known selective EGFR inhibitor. Additionally, pyrazolo[3,4-d]pyrimidine derivatives, which are bioisosteres of the naturally occurring purine (B94841), have been designed as EGFR-TK inhibitors. nih.gov These compounds are structured to fit within the ATP binding pocket of the enzyme. nih.gov

Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to various cancers. nih.govnih.gov Consequently, PLK4 is a significant target for anticancer drugs. A series of pyrimidin-2-amine derivatives were developed as potent PLK4 inhibitors using a scaffold hopping strategy. nih.gov One compound from this series, 8h, showed a PLK4 IC₅₀ of 0.0067 μM and exhibited excellent antiproliferative activity against breast cancer cells. nih.govrsc.org Another class of inhibitors based on an (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine skeleton also demonstrated selective inhibition of PLK4. nih.gov

Casein Kinase 1 (CK1): CK1 isoforms, particularly δ and ε, are key regulators of various cellular processes, including the circadian clock. researchgate.net A pyrazolo[3,4-d]pyrimidine derivative, 3-(3-chloro-phenoxymethyl)-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (PF-4800567), was identified as a potent and selective inhibitor of CK1ε with an IC₅₀ of 32 nM. researchgate.net The development of isoform-selective inhibitors for CK1δ and CK1ε is challenging due to the high sequence identity in their catalytic domains, but structural comparisons have enabled the design of such compounds. nih.gov

| Compound Class/Derivative | Target Kinase | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| o-Carboxylic acid substituted bisanilinopyrimidine | Aurora A | 6.1 nM | bohrium.comresearchgate.net |

| (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue of (R)-roscovitine | CDK2, CDK13 | Potent Inhibition (Value not specified) | nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Compound 78) | CDK4, CDK6 | Ki = 1 nM (CDK4), 34 nM (CDK6) | acs.org |

| Pyrimidin-2-amine derivative (Compound 8h) | PLK4 | 0.0067 µM | nih.govrsc.org |

| (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine (YLT-11) | PLK4 | 22 nM | nih.gov |

| 3-(3-chloro-phenoxymethyl)-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (PF-4800567) | CK1ε | 32 nM | researchgate.net |

Based on the reviewed scientific literature, there is no available information regarding the inhibitory activity of 6-(3-Chlorophenyl)pyrimidin-4-amine or its close analogues against Xanthine Oxidase or N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD).

Cellular Antiproliferative Activity and Cell Cycle Modulation

The ability of pyrimidine-based compounds to inhibit key kinases translates into significant effects at the cellular level, including halting proliferation and inducing cell death in cancer cells.

The aminopyrimidine core is a feature of many compounds with demonstrated antiproliferative activity across a range of human cancer cell lines.

An (R)-roscovitine derivative featuring a 4-chlorophenyl group displayed potent antiproliferative activity against A549 lung carcinoma cells (IC₅₀ = 0.61 µM), which was significantly more potent than the parent compound, (R)-roscovitine (IC₅₀ = 13.30 µM). nih.gov

Potent pyrimidin-2-amine derivatives developed as PLK4 inhibitors showed excellent antiproliferative activity against breast cancer cell lines, including MCF-7, MDA-MB-231, and BT474. nih.gov Compound 8h, for example, had IC₅₀ values of 0.052 µM against MCF-7 and 0.098 µM against MDA-MB-231 cells. nih.gov

A study of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, which share a similar aminopyrimidine-like core, found that compounds with a 4-chlorophenyl substitution demonstrated prominent antiproliferative properties against Jurkat T-cell leukemia. nih.gov

| Compound/Derivative | Cancer Cell Line | Cell Line Type | Antiproliferative Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue | A549 | Lung Carcinoma | 0.61 µM | nih.gov |

| Pyrimidin-2-amine derivative (Compound 8h) | MCF-7 | Breast Cancer | 0.052 µM | nih.gov |

| MDA-MB-231 | Breast Cancer | 0.098 µM | nih.gov | |

| BT474 | Breast Cancer | 0.131 µM | nih.gov | |

| 6-(4-Chlorophenyl)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,5-triazine-2-amine | Jurkat T cells | Leukemia | <50% growth at 10 µM | nih.gov |

The antiproliferative effects of these compounds are often mediated by their ability to disrupt the normal progression of the cell cycle and trigger programmed cell death (apoptosis).

The CDK inhibitor (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue was found to significantly induce S-phase cell cycle arrest in A549 cells. nih.gov

Inhibition of PLK4 by small molecules is known to impair centriole duplication, leading to genomic instability and subsequent cell cycle arrest or cell death. nih.gov Deregulated expression of the related Polo-like kinase 3 (Plk3) has been shown to induce G2/M arrest followed by apoptosis. drugbank.com

Fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have been shown to cause G2/M phase cell cycle arrest and induce apoptosis in HeLa cells. nih.gov Another study on a derivative with a 4-chloro substituent found it induced cell cycle arrest in the G1 phase and triggered apoptosis in the MCF-7 human breast cancer cell line. nih.gov

Inhibition of CDK4/6 by 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives resulted in the accumulation of MV4-11 leukemia cells in the G1 phase of the cell cycle. acs.org

Antimicrobial Efficacy and Mechanisms of Action

There is no information available in the reviewed scientific literature regarding the antimicrobial efficacy or mechanisms of action for this compound or its close structural analogues.

Broad-Spectrum Antibacterial and Antifungal Evaluations

The antimicrobial potential of pyrimidine derivatives has been a subject of significant research interest. While specific studies on this compound are not available, research on related compounds offers valuable insights. For instance, a series of 2-amino-4-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles, which share a substituted phenyl and an amino-pyrimidine-like core, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds demonstrated moderate activity against Gram-positive and Gram-negative bacteria, as well as fungal strains, at a concentration of 50µg/ml.

Similarly, other studies on various pyrimidine derivatives have reported promising antimicrobial effects. For example, certain pyrimidine and pyrimidopyrimidine derivatives have shown excellent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus. The mechanism of action for the antimicrobial effects of pyrimidine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.

A study on extracts from four indigenous plants also highlighted the general antimicrobial potential of phytochemicals, some of which may contain heterocyclic structures reminiscent of pyrimidines. This underscores the broad interest in such chemical scaffolds for antimicrobial drug discovery.

Specific Antiviral or Antitubercular Activity

The pyrimidine scaffold is a key component in several antiviral and antitubercular agents. Although no direct antiviral or antitubercular data for this compound has been reported, the activity of related compounds is well-documented.

In the realm of antiviral research, 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones have been identified as interferon-inducing antiviral agents. These compounds, particularly those with mono- and difluorophenyl substitutions, were potent against Semliki Forest virus and herpes simplex type 1. This suggests that the 6-aryl-pyrimidin-4-amine scaffold could potentially exhibit antiviral properties, possibly through mechanisms like interferon induction. Other pyrimidine derivatives have also been investigated as antiviral agents against various viruses, including the White spot syndrome virus in crustaceans.

Regarding antitubercular activity, several pyrimidine derivatives have shown promise. For example, a series of 6-substituted pyrimidines were designed and synthesized as analogs of a known antitubercular hit. One of the 5-nitrothienyl analogs exhibited significant activity with a minimum inhibitory concentration (MIC) of 0.11 μM against Mycobacterium tuberculosis and a high selectivity index. The mechanism of action for some of these antitubercular pyrimidines has been linked to the inhibition of essential mycobacterial enzymes.

Investigation of Other Pharmacological Activities (e.g., Anti-inflammatory, Antihypertensive, Analgesic)

The versatility of the pyrimidine core extends to a wide range of other pharmacological activities.

Anti-inflammatory Activity: Numerous pyrimidine derivatives have been reported to possess significant anti-inflammatory properties. The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators such as prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB). For instance, certain 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives, which contain a related 6-membered heterocyclic ring, have demonstrated potent anti-inflammatory activity in carrageenan-induced rat paw edema models.

Antihypertensive Activity: The 6-aryl pyrimidine structure is a known pharmacophore for antihypertensive activity. A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have been extensively studied for their ability to lower blood pressure. Notably, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine demonstrated a gradual and sustained reduction in blood pressure in spontaneously hypertensive rats. The antihypertensive action of some pyrimidine derivatives has been linked to α-adrenoceptor blocking effects.

Analgesic Activity: Pyrimidine derivatives have also been investigated for their analgesic potential. Studies on 6-(p-chlorophenyl)-4-substituted-pyridazin-3(2H)-one compounds have shown significant analgesic effects in radiant heat-induced pain models. The mechanism of analgesia for such compounds is often thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.

Elucidation of Molecular Targets and Signaling Pathways

The diverse pharmacological activities of pyrimidine derivatives are a result of their interaction with a variety of molecular targets and signaling pathways.

For their anti-inflammatory effects, pyrimidines have been shown to target and inhibit enzymes like cyclooxygenase (COX) and lipo-oxygenase, as well as downregulate the expression of pro-inflammatory cytokines through the NF-κB signaling pathway.

In the context of antihypertensive action, some pyrimidine derivatives act as α-adrenoceptor antagonists, blocking the vasoconstrictive effects of norepinephrine (B1679862) and leading to vasodilation and reduced blood pressure.

The antitubercular activity of certain pyrimidines has been traced to the inhibition of specific mycobacterial enzymes. For example, some 4,6-disubstituted pyrimidines have been identified as noncovalent inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway.

For antiviral activity, the induction of interferon by some pyrimidinones (B12756618) suggests an interaction with cellular pathways that trigger the innate immune response against viral infections.

The analgesic properties are often linked to the inhibition of COX enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). More recently, computational docking studies have been used to explore the binding of pyrimidine derivatives to COX-1 and COX-2, suggesting that some derivatives may act as selective COX-2 inhibitors.

Future Research Directions and Translational Potential

Rational Design and Synthesis of Advanced 6-(3-Chlorophenyl)pyrimidin-4-amine Analogs

The rational design of advanced analogs of this compound is a key area of future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core scaffold at its various substitution points. nih.govresearchgate.netrsc.org

Key strategies for the synthesis of advanced analogs include:

Modification of the Pyrimidine (B1678525) Core: The pyrimidine ring can be functionalized at the 2, 5, and 6 positions to explore new interactions with biological targets. nih.govthieme-connect.de Synthetic methodologies such as nucleophilic substitution and cross-coupling reactions are commonly employed to introduce a diverse range of substituents. nih.govmdpi.com

Substitution on the Phenyl Ring: The 3-chloro substituent on the phenyl ring is a critical feature. However, exploring other substitutions on this ring could lead to analogs with altered electronic properties and steric profiles, potentially improving target engagement. researchgate.net

Scaffold Hopping: Replacing the pyrimidine core with other heterocyclic systems, while retaining key pharmacophoric features, can lead to the discovery of novel intellectual property and improved drug-like properties. nih.govmdpi.com This approach has been successfully used to develop potent kinase inhibitors. nih.gov

The synthesis of these analogs often involves multi-step reaction sequences, starting from commercially available pyrimidine precursors. ontosight.aitandfonline.com Microwave-assisted synthesis can be employed to accelerate reaction times and improve yields. thieme-connect.de

Table 1: Examples of Synthetic Approaches for Pyrimidine Derivatives

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 2,4-dichlorofuro[3,4-d]pyrimidin-7-one | Amine nucleophiles, microwave irradiation | Highly functionalized pyrimidines | thieme-connect.de |

| 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine | Alkyl(aryl)amines | 5,6-dihydropyrrolo[2,3-d]pyrimidines | rsc.org |

| 5-Amino-1,3,4-thiadiazole-2-thiol, aromatic aldehydes, Meldrum's acid | Acetic acid, dry ethanol | nih.govresearchgate.netnih.govThiadiazolo[3,2-a]pyrimidine derivatives | tandfonline.com |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new drugs based on the this compound scaffold. youtube.com These computational tools can analyze vast datasets to identify patterns and make predictions that would be challenging for human researchers.

Applications of AI and ML in this context include:

Predictive Modeling: AI/ML algorithms can be trained on existing SAR data to predict the biological activity of novel, virtual analogs of this compound. This allows for the prioritization of the most promising compounds for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets and desired physicochemical properties.

ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new compounds is crucial for their development. AI/ML models can be used to assess these properties early in the discovery process, reducing the risk of late-stage failures. bas.bg

The integration of AI and ML with traditional medicinal chemistry approaches will accelerate the discovery of new drug candidates derived from the this compound scaffold.

Exploration of Novel Biological Targets and Therapeutic Applications

The pyrimidine scaffold is a common feature in a wide range of biologically active molecules, including kinase inhibitors, anticancer agents, and anti-inflammatory compounds. nih.govnih.govresearchgate.net This suggests that this compound and its analogs may have therapeutic potential against a variety of diseases.

Future research should focus on exploring novel biological targets for this compound class. High-throughput screening of extensive compound libraries against a panel of disease-relevant targets can identify new therapeutic opportunities. researchgate.net For instance, derivatives of 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amines have shown activity against protozoal targets, indicating potential applications in infectious diseases. nih.gov

The development of prodrugs of pyrazolo[3,4-d]pyrimidines has been shown to improve their solubility and pharmacokinetic profiles, enhancing their potential as anticancer agents. unisi.it A similar strategy could be applied to this compound derivatives to improve their therapeutic potential.

Table 2: Potential Therapeutic Applications of Pyrimidine Derivatives

| Therapeutic Area | Biological Target(s) | Reference(s) |

|---|---|---|

| Oncology | Kinases (e.g., Abl, PLK4), Topoisomerase II | researchgate.netnih.govnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Kinases | rsc.orgresearchgate.net |

| Infectious Diseases | Protozoal targets | nih.gov |

Development of Chemical Biology Probes Based on the Compound Scaffold

Chemical biology probes are essential tools for studying the function of biological targets in their native environment. The this compound scaffold can be chemically modified to create such probes.

Strategies for developing chemical probes include:

Fluorophore Conjugation: The incorporation of a fluorescent dye into the this compound structure would allow for the visualization of the compound's distribution and target engagement within cells. nih.gov The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been successfully developed as a fluorescent platform, providing a blueprint for similar modifications to the this compound core. nih.gov

Affinity-Based Probes: The addition of a reactive group or a photo-activatable crosslinker can enable the covalent labeling of the biological target, facilitating its identification and characterization.

Biotinylation: The attachment of a biotin (B1667282) tag allows for the pull-down and enrichment of the target protein from complex biological samples.

These chemical probes would be invaluable for validating new biological targets and elucidating the mechanism of action of drugs derived from the this compound scaffold. chemscene.com

Strategies for Overcoming Resistance Mechanisms (if applicable for biological targets)

Drug resistance is a major challenge in the treatment of many diseases, particularly cancer. If drugs derived from the this compound scaffold are developed, it is crucial to anticipate and address potential resistance mechanisms.

For kinase inhibitors, common resistance mechanisms include:

Gatekeeper Mutations: Mutations in the kinase domain can prevent the drug from binding effectively. researchgate.net

Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug.

Drug Efflux Pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of the drug.

Strategies to overcome resistance include:

Development of Next-Generation Inhibitors: Designing new analogs that can bind to the mutated kinase or have a different binding mode.

Combination Therapy: Combining the drug with other agents that target different pathways or resistance mechanisms.

Targeting Downstream Effectors: Inhibiting proteins that are downstream of the primary target can be an effective strategy to overcome resistance.

By proactively investigating potential resistance mechanisms and developing strategies to overcome them, the long-term therapeutic value of drugs derived from the this compound scaffold can be maximized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(3-Chlorophenyl)pyrimidin-4-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution or Suzuki coupling for pyrimidine core formation. Use Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs reduce trial counts while identifying critical parameters . Computational tools like quantum chemical reaction path searches (e.g., ICReDD's approach) can predict viable pathways and guide experimental prioritization .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodological Answer : Combine / NMR for aromatic proton/environment analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry. Compare spectral data with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines in ) to validate substituent positioning .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Screen for kinase inhibition (e.g., EGFR or CDK targets) using fluorescence-based assays. Assess antimicrobial activity via broth microdilution against Gram-positive/negative strains. Cross-reference bioactivity trends with structurally similar molecules (e.g., pyrido[3,4-d]pyrimidines in ) to identify potential scaffolds .

Advanced Research Questions

Q. How do electronic effects of the 3-chlorophenyl group influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : Computational modeling (e.g., DFT calculations) evaluates electron-withdrawing effects of the chlorine substituent on reaction intermediates. Compare Hammett constants () to predict activation barriers for Suzuki or Buchwald-Hartwig couplings. Experimental validation via kinetic studies under varied electronic environments (e.g., substituent variations in ) .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?

- Methodological Answer : Use hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to account for solvent effects and dynamic conformations. For instance, discrepancies in NMR peaks may arise from unexpected tautomerism, as seen in pyrimidin-4-amine derivatives (). Validate with 2D NMR (COSY, NOESY) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in anticancer research?

- Methodological Answer : Synthesize analogs with substitutions at the pyrimidine C2/C4 positions and the chlorophenyl ring. Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate steric/electronic features with cytotoxicity data. Cross-reference trends with fused pyridine-pyrimidine systems () to prioritize modifications .

Q. What advanced separation techniques improve yield and purity during scale-up?

- Methodological Answer : Employ membrane separation technologies (e.g., nanofiltration) to isolate low-solubility intermediates. Simulate chromatographic conditions (HPLC/UPLC) using AI-driven platforms (e.g., COMSOL Multiphysics) to optimize mobile phase composition and gradient profiles .

Data Analysis and Experimental Design

Q. How should researchers design multi-parametric stability studies for this compound under varying storage conditions?

- Methodological Answer : Apply accelerated stability testing (ICH Q1A guidelines) with DoE to assess temperature, humidity, and light exposure. Use mass spectrometry (LC-MS) to track degradation products and kinetic modeling (Arrhenius plots) to predict shelf-life .

Q. What statistical methods are most effective for analyzing dose-response data in toxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate IC/EC values. Bootstrap resampling minimizes bias in small datasets. Compare with toxicity profiles of chlorophenyl-containing triazines () to identify structural liability trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products